molecular formula C9H9FO3 B1328159 4-Fluoro-3-methoxyphenylacetic acid CAS No. 946713-86-6

4-Fluoro-3-methoxyphenylacetic acid

Cat. No.: B1328159
CAS No.: 946713-86-6
M. Wt: 184.16 g/mol
InChI Key: YNNVYROHVVBVFI-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxyphenylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzaldehyde.

    Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylacetic acids with various functional groups.

Scientific Research Applications

4-Fluoro-3-methoxyphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxyphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The fluorine and methoxy substituents can affect the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    3-Fluoro-4-methoxyphenylacetic acid: Similar structure but with different positions of the fluorine and methoxy groups.

    4-Fluoro-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.

    4-Fluoro-3-methoxybenzaldehyde: Precursor in the synthesis of 4-Fluoro-3-methoxyphenylacetic acid.

Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Fluoro-3-methoxyphenylacetic acid (CAS Number: 946713-86-6) is a compound with significant biological activity, particularly in pharmacological applications. Its structure features a fluorine atom and a methoxy group on the phenyl ring, which may influence its interaction with biological targets. This article aims to explore the biological activities associated with this compound, including its anti-cancer properties, effects on neurotransmitter metabolism, and potential therapeutic applications.

  • Molecular Formula : C₉H₉FO₃
  • Molecular Weight : 184.166 g/mol
  • Melting Point : 115 °C
  • Synonyms : 2-(4-fluoro-3-methoxyphenyl)acetic acid

1. Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that this compound significantly reduced tumor growth in mice models, showing an IC50 value that suggests effective cytotoxicity against specific cancer types.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
U87 (glioblastoma)45.2 ± 13.0Cell cycle arrest and apoptosis

These findings suggest that the compound could be a candidate for further development as an anti-cancer agent, particularly in breast and brain cancers.

2. Neurotransmitter Metabolism

This compound is also involved in the metabolism of catecholamines. It has been shown to affect the levels of homovanillic acid (HVA), a major metabolite of dopamine, in animal models. The administration of probenecid increased HVA concentrations significantly, indicating that this compound may influence dopamine metabolism through inhibition of transport mechanisms.

Treatment Effect on HVA Concentration
Probenecid + this compoundIncreased concentration in striatum

This interaction highlights its potential role in neurological disorders where dopamine dysregulation is a factor.

3. Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on certain enzymes. For example, it has shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways:

Enzyme IC50 (μM) Inhibition Percentage at 10 μM
COX-10.3125.91%
COX-23.1185.91%

These results suggest that the compound could have anti-inflammatory properties, making it relevant for conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anti-Cancer Efficacy : A recent study demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, supporting its potential as a therapeutic agent.
  • Neuropharmacological Effects : Another investigation into its effects on neurotransmitter levels revealed that it could modulate dopamine metabolism, which is crucial for understanding its implications in neurodegenerative diseases.
  • Inflammation Studies : Research focusing on inflammatory pathways indicated that this compound could serve as a lead for developing new anti-inflammatory drugs due to its selective inhibition of COX enzymes.

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNVYROHVVBVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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